Autogramin-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

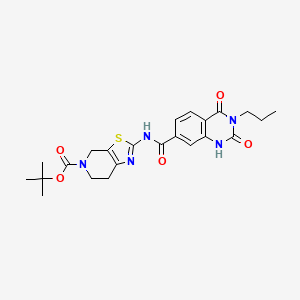

tert-butyl 2-[(2,4-dioxo-3-propyl-1H-quinazoline-7-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N5O5S/c1-5-9-28-19(30)14-7-6-13(11-16(14)25-21(28)31)18(29)26-20-24-15-8-10-27(12-17(15)34-20)22(32)33-23(2,3)4/h6-7,11H,5,8-10,12H2,1-4H3,(H,25,31)(H,24,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKCCDKMWKFQCQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=NC4=C(S3)CN(CC4)C(=O)OC(C)(C)C)NC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

485.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Autogramin-1: A Deep Dive into its Mechanism of Action as a Novel Autophagy Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autogramin-1 is a small molecule inhibitor of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Identified through a high-content phenotypic screen, this compound selectively targets the GRAM Domain Containing 1A (GRAMD1A) protein, a cholesterol transfer protein. By competitively inhibiting the cholesterol-binding START (StAR-related lipid-transfer) domain of GRAMD1A, this compound disrupts cholesterol homeostasis at the site of autophagosome formation, thereby impeding the biogenesis of autophagosomes at an early stage. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including detailed experimental protocols, quantitative binding and activity data, and visual representations of the key pathways and experimental workflows.

Introduction to this compound and its Target

Autophagy is a critical cellular process implicated in a variety of physiological and pathological states, making it an attractive target for therapeutic intervention. A forward chemical genetic screen aimed at identifying novel modulators of autophagy led to the discovery of the autogramins, including this compound.[1] Subsequent target identification efforts revealed that this compound exerts its inhibitory effect on autophagy by directly engaging GRAMD1A.[2]

GRAMD1A is a protein that contains a GRAM (Glucosyltransferases, Rab-like GTPase activators and Myotubularins) domain and a cholesterol-binding START domain.[1] It has been shown to localize to sites of autophagosome initiation upon starvation and is crucial for the regulation of cholesterol distribution during this process.[2] The cholesterol transfer activity of GRAMD1A is essential for the biogenesis of the autophagosome, a double-membraned vesicle that engulfs cellular cargo destined for degradation.[1][2]

Mechanism of Action of this compound

The primary mechanism of action of this compound is the inhibition of the cholesterol transfer function of GRAMD1A . This is achieved through a direct and competitive binding interaction with the START domain of GRAMD1A.

Key aspects of the mechanism include:

-

Direct Binding to GRAMD1A: this compound physically interacts with the START domain of GRAMD1A. This has been confirmed through multiple biophysical techniques, including affinity-based proteomics, cellular thermal shift assays, and fluorescence polarization.[2]

-

Competitive Inhibition: this compound competes with cholesterol for the same binding site within the GRAMD1A START domain.[1][3] This competitive binding prevents GRAMD1A from efficiently transferring cholesterol.

-

Disruption of Autophagosome Biogenesis: The inhibition of GRAMD1A's cholesterol transfer activity by this compound leads to a blockage in the formation of autophagosomes.[1] This is observed as a dose-dependent decrease in the formation of ATG5-labeled phagophores and LC3-labeled autophagosomes.[1]

-

Downstream Effects: The inhibition of autophagosome formation leads to the accumulation of autophagy substrates like p62 and prevents the lipidation of LC3 to form LC3-II, both of which are hallmark indicators of autophagy inhibition.[2][4]

Signaling Pathway

The following diagram illustrates the signaling pathway affected by this compound. Under normal autophagy-inducing conditions (e.g., starvation), GRAMD1A is recruited to the phagophore (the precursor to the autophagosome) and facilitates the transfer of cholesterol, a process necessary for the elongation and closure of the autophagosome. This compound intervenes by binding to GRAMD1A, preventing this cholesterol transfer and halting the maturation of the autophagosome.

Quantitative Data

The interaction between this compound and GRAMD1A, as well as its effect on autophagy, has been quantified in several studies. The following tables summarize the key quantitative data.

Table 1: Binding Affinity and Competition Data

| Ligand | Protein Construct | Assay | Value | Reference |

| Bodipy-autogramin | GRAMD1A (START domain) | Fluorescence Polarization | Kd = 49 ± 12 nM | [2] |

| Bodipy-autogramin | GRAMD1A (PH-GRAM and START) | Fluorescence Polarization | Kd = 52 ± 4 nM | [2] |

| 25-hydroxycholesterol | GRAMD1A (START domain) | Fluorescence Polarization Competition | IC50 = 137 ± 27 nM (Ki = 114 nM) | [5] |

| Autogramin-2 | GRAMD1A (START domain) | Fluorescence Polarization Competition | IC50 = 349 ± 51 nM (Ki = 290 nM) | [5] |

Table 2: Cellular Activity and Target Engagement

| Compound | Assay | Cell Line | Effect | Value | Reference |

| This compound | Cellular Thermal Shift Assay | MCF7 | Change in Melting Temperature (ΔTm) | +2.1 °C | [2] |

| This compound (1 µM) | Autophagy Quantification (starvation-induced) | MCF7-EGFP-LC3 | Inhibition of autophagosome formation | Significant reduction in LC3 puncta | [2][4] |

| This compound (10 µM) | Autophagy Quantification (rapamycin-induced) | MCF7-EGFP-LC3 | Inhibition of autophagosome formation | Significant reduction in LC3 puncta | [2][4] |

| This compound | Growth Inhibition (glucose-starved) | MCF7 | Selective inhibition of cell growth | Potent inhibition | [2] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the key experimental protocols used to elucidate the mechanism of action of this compound.

High-Content Phenotypic Screening for Autophagy Inhibitors

This protocol describes the initial screen that identified this compound.

Methodology:

-

Cell Culture: MCF7 cells stably expressing EGFP-LC3 are cultured in appropriate media.

-

Assay Preparation: Cells are seeded into 384-well plates and allowed to adhere.

-

Autophagy Induction: Autophagy is induced by replacing the culture medium with Earle's Balanced Salt Solution (EBSS) for amino acid starvation or by adding rapamycin to the culture medium.

-

Compound Treatment: A library of small molecules, including this compound, is added to the wells at a specific concentration (e.g., 1-10 µM).

-

Incubation: Plates are incubated for a set duration (e.g., 3 hours).

-

Imaging: Cells are fixed, and nuclei are counterstained. Images are acquired using an automated high-content imaging system.

-

Image Analysis: An automated image analysis pipeline is used to identify cells and quantify the number, size, and intensity of EGFP-LC3 puncta, which are indicative of autophagosomes.

Cellular Thermal Shift Assay (CETSA)

This protocol was used to confirm the direct binding of this compound to GRAMD1A in a cellular context.

Methodology:

-

Lysate Preparation: MCF7 cells are lysed to obtain a total protein extract.

-

Compound Incubation: The cell lysate is divided and incubated with either this compound or a vehicle control (DMSO).

-

Thermal Challenge: Aliquots of the treated and control lysates are heated to a range of temperatures for a short period (e.g., 3 minutes).

-

Fractionation: The heated samples are centrifuged to pellet the denatured, aggregated proteins.

-

Analysis: The amount of soluble GRAMD1A remaining in the supernatant at each temperature is determined by Western blotting using a GRAMD1A-specific antibody.

-

Data Interpretation: The intensity of the GRAMD1A bands is plotted against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes GRAMD1A.

Fluorescence Polarization (FP) Assay

This assay was employed to quantify the binding affinity of this compound to GRAMD1A and to demonstrate competitive binding with cholesterol.

Methodology:

-

Reagents:

-

A fluorescently labeled version of Autogramin (e.g., Bodipy-autogramin) or a fluorescently labeled cholesterol analog (e.g., 22-NBD-cholesterol).

-

Purified recombinant GRAMD1A protein (or its START domain).

-

Unlabeled this compound or cholesterol for competition assays.

-

-

Binding Assay:

-

A constant concentration of the fluorescent probe is incubated with increasing concentrations of the GRAMD1A protein.

-

The fluorescence polarization is measured. As the protein binds to the fluorescent probe, the tumbling rate of the probe decreases, leading to an increase in fluorescence polarization.

-

The data are fitted to a binding curve to determine the dissociation constant (Kd).

-

-

Competition Assay:

-

A constant concentration of the fluorescent probe and GRAMD1A protein (at a concentration that gives a significant polarization signal) are incubated with increasing concentrations of the unlabeled competitor (this compound or cholesterol).

-

The decrease in fluorescence polarization is measured as the unlabeled competitor displaces the fluorescent probe.

-

The data are used to calculate the IC50 (the concentration of competitor that displaces 50% of the bound probe) and subsequently the inhibition constant (Ki).

-

Cholesterol Transfer Assay

This functional assay directly measures the ability of GRAMD1A to transfer cholesterol between membranes and the inhibitory effect of this compound.

Methodology:

-

Liposome Preparation:

-

Donor Liposomes: Prepared with a fluorescent cholesterol analog (e.g., 23-Bodipy-cholesterol) and a quencher lipid (e.g., rhodamine-labeled DHPE). The proximity of the fluorophore and quencher results in Förster Resonance Energy Transfer (FRET), leading to a low fluorescence signal.

-

Acceptor Liposomes: Prepared without any fluorescent lipids.

-

-

Assay Procedure:

-

Donor and acceptor liposomes are mixed in a reaction buffer.

-

Recombinant GRAMD1A protein is added to initiate cholesterol transfer.

-

The transfer of the fluorescent cholesterol from the donor to the acceptor liposomes separates it from the quencher, resulting in an increase in fluorescence intensity over time.

-

-

Inhibition Assay:

-

The assay is performed in the presence and absence of this compound.

-

A reduction in the rate of fluorescence increase in the presence of this compound indicates inhibition of the cholesterol transfer activity of GRAMD1A.

-

Conclusion

This compound represents a novel and specific chemical probe for the study of autophagy. Its mechanism of action is centered on the direct inhibition of the cholesterol transfer protein GRAMD1A. By competitively binding to the START domain of GRAMD1A, this compound prevents the mobilization of cholesterol required for the biogenesis of autophagosomes. The detailed characterization of this compound's mechanism not only provides a valuable tool for autophagy research but also highlights the critical role of cholesterol dynamics in this fundamental cellular process. These findings open new avenues for the development of therapeutic agents that modulate autophagy by targeting lipid transport pathways.

References

The Role of Autogramin-1 in the Inhibition of Autophagy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process responsible for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of Autogramin-1, a novel small-molecule inhibitor of autophagy. We will delve into its mechanism of action, detailing its direct interaction with the cholesterol transfer protein GRAMD1A and the subsequent impact on autophagosome biogenesis. This document will present a compilation of the available quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways and experimental workflows, offering a comprehensive resource for researchers in the field.

Introduction to this compound

This compound was identified through a high-content, image-based phenotypic screen of a small-molecule library as a potent inhibitor of autophagy.[1][2] It belongs to a class of compounds, termed autogramins, that were found to selectively target the GRAM domain-containing protein 1A (GRAMD1A), a protein not previously implicated in autophagy.[3][4] This discovery has unveiled a novel regulatory mechanism in the early stages of autophagosome formation and has highlighted the critical role of cholesterol transport in this process.

Mechanism of Action: Inhibition of GRAMD1A

This compound exerts its inhibitory effect on autophagy by directly targeting the cholesterol transfer protein GRAMD1A.[3][4] The key aspects of its mechanism of action are:

-

Direct Binding to GRAMD1A: this compound selectively binds to the StAR-related lipid transfer (StART) domain of GRAMD1A.[3][5] This interaction has been confirmed through various biophysical and cellular assays.

-

Competitive Inhibition of Cholesterol Binding: this compound competes with cholesterol for binding to the StART domain of GRAMD1A.[3][6] By occupying the cholesterol-binding pocket, this compound effectively blocks the protein's ability to bind and transfer cholesterol.

-

Disruption of Autophagosome Biogenesis: The inhibition of GRAMD1A's cholesterol transfer activity by this compound occurs at the early stages of autophagosome biogenesis, downstream of the mTORC1 signaling pathway.[3] GRAMD1A is recruited to the sites of autophagosome initiation, and its inhibition is sufficient to halt the formation of autophagosomes.[3][4][7] This demonstrates a previously unknown, essential role for cholesterol in the biogenesis of autophagosomes.

Quantitative Data

The following tables summarize the key quantitative data reported for this compound and its interactions.

Table 1: Potency and Binding Affinity of this compound and Related Compounds

| Compound | Assay | Cell Line/System | IC50 / Kd | Reference |

| This compound | Autophagy Inhibition (AA starvation) | MCF7 | IC50: 1 µM | [8] |

| This compound | Autophagy Inhibition (Rapamycin) | MCF7 | IC50: 10 µM | [8] |

| Autogramin-2 | NanoBRET Assay (vs. NanoLuc-GRAMD1A StART) | HeLa | IC50: 4.7 µM | [8] |

| Autogramin-2 | NanoBRET Assay (vs. GRAMD1A-NanoLuc StART) | HeLa | IC50: 6.4 µM | [8] |

| BODIPY-autogramin | Fluorescence Polarization (vs. GRAMD1A StART) | Recombinant Protein | Kd: 52 ± 4 nM | [5] |

| BODIPY-autogramin | Fluorescence Polarization (vs. GRAMD1B StART) | Recombinant Protein | Kd: >10,000 nM | [5] |

| BODIPY-autogramin | Fluorescence Polarization (vs. GRAMD1C StART) | Recombinant Protein | Kd: >30,000 nM | [5] |

Table 2: Effect of this compound on Cellular Processes

| Parameter | Cell Line | Treatment | Effect | Reference |

| GRAMD1A Thermal Stability | MCF7 Cell Lysate | This compound | Increase in Tm by 2.1 °C | [3] |

| LC3 Puncta Formation | MCF7-EGFP-LC3 | 1 µM this compound (AA starvation) | Inhibition of autophagosome accumulation | [8] |

| LC3 Puncta Formation | MCF7-EGFP-LC3 | 10 µM this compound (Rapamycin) | Inhibition of autophagosome accumulation | [8] |

| p62 Degradation | MCF7-EGFP-LC3 | This compound (AA starvation or Rapamycin) | Inhibition of p62 degradation | [8] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound's action and the experimental workflow that led to its discovery.

Caption: Signaling pathway of this compound's inhibition of autophagy.

References

- 1. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. | BioWorld [bioworld.com]

- 3. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. annualreviews.org [annualreviews.org]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. researchgate.net [researchgate.net]

- 7. Bioluminescence Resonance Energy Transfer (BRET) Assay for Determination of Molecular Interactions in Living Cells [bio-protocol.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure-Activity Relationship of Autogramin-1

This guide provides a comprehensive overview of the structure-activity relationship (SAR), mechanism of action, and experimental validation of Autogramin-1, a potent small-molecule inhibitor of autophagy. It is intended for researchers, scientists, and professionals in the field of drug development and cell biology who are interested in the molecular intricacies of autophagy and the chemical probes used to study it.

Introduction: The Discovery of this compound

Autophagy is a fundamental cellular process for the degradation and recycling of damaged organelles and proteins, playing a critical role in cellular homeostasis, health, and disease.[1][2] To discover novel regulators of this pathway, a high-content, image-based phenotypic screen was conducted.[1][3] This screen quantified the formation of autophagosomes in MCF7 breast cancer cells and led to the identification of a new class of autophagy inhibitors, termed "autogramins."[1][4] Through structure-activity relationship (SAR) studies, this compound and the more soluble Autogramin-2 were identified as potent and stable compounds suitable for in-depth biological investigation.[1] These molecules serve as critical tools for dissecting a previously unknown role for cholesterol transport in the biogenesis of autophagosomes.[1][2]

Mechanism of Action: Targeting the GRAMD1A Cholesterol Transfer Protein

Subsequent target identification and validation experiments revealed that autogramins selectively target the GRAM Domain Containing Protein 1A (GRAMD1A).[1][2][3] Specifically, this compound binds directly to the steroidogenic acute regulatory protein-related lipid transfer (StART) domain of GRAMD1A.[1][3][5]

The core mechanism of action is the competitive inhibition of cholesterol binding.[1][2] this compound and cholesterol share a similar binding site within the hydrophobic pocket of the GRAMD1A StART domain.[5][6] By occupying this site, this compound blocks the protein's ability to transfer cholesterol, a function that is essential for the formation and maturation of autophagosomes.[1][5] This inhibitory action occurs downstream of the mTORC1 signaling complex, a key regulator of autophagy.[1]

Structure-Activity Relationship (SAR) Data

Initial SAR exploration was performed to improve the potency, stability, and solubility of the initial screening hit. This led to the selection of this compound and Autogramin-2 for further studies.[1] Additionally, derivatives were synthesized to create probes for target identification, including a biotinylated probe for affinity pulldown experiments and a fluorescently labeled tracer (BODIPY-autogramin) for binding assays.[1] The activity of these key compounds is summarized below.

| Compound/Probe | Target Domain | Assay Type | Method | IC50 / Effect | Reference |

| This compound | GRAMD1A | Autophagy Inhibition | LC3 Puncta Formation (AA Starvation) | Potent inhibition at 1 µM | [1][4] |

| This compound | GRAMD1A | Autophagy Inhibition | LC3 Puncta Formation (Rapamycin) | Potent inhibition at 10 µM | [1][4] |

| This compound | GRAMD1A | Target Stabilization | Cellular Thermal Shift Assay (CETSA) | Increased GRAMD1A melting temp. by 2.1 °C | [1] |

| Autogramin-2 | GRAMD1A StART Domain | Target Engagement | NanoBRET Assay (N-terminal NanoLuc) | IC50 = 4.7 µM | [4] |

| Autogramin-2 | GRAMD1A StART Domain | Target Engagement | NanoBRET Assay (C-terminal NanoLuc) | IC50 = 6.4 µM | [4] |

| Autogramin-2 | GRAMD1A StART Domain | Functional Inhibition | Cholesterol Transfer Assay (FRET) | Dose-dependent inhibition | [1] |

| Pulldown Probe | GRAMD1A | Autophagy Inhibition | LC3 Puncta Formation (AA Starvation) | IC50 = 1.1 µM | [4] |

| Pulldown Probe | GRAMD1A | Autophagy Inhibition | LC3 Puncta Formation (Rapamycin) | IC50 = 1.5 µM | [4] |

| Inactive Analog 8 | GRAMD1A StART Domain | Target Engagement | NanoBRET Assay | Failed to displace tracer | [1] |

Experimental Protocols

The following section details the key experimental methodologies used to elucidate the SAR and mechanism of action of this compound.

4.1 High-Content Phenotypic Screening

-

Cell Line: MCF7 cells stably expressing EGFP-LC3.

-

Autophagy Induction: Cells were treated with Earle's Balanced Salt Solution (EBSS) for amino acid starvation or with 100 nM rapamycin to inhibit mTORC1.

-

Compound Treatment: Small-molecule library compounds were added to the cells.

-

Imaging and Analysis: Automated microscopy was used to capture images of the EGFP-LC3 expressing cells. The number and intensity of fluorescent puncta, which represent autophagosomes, were quantified using image analysis software to determine the inhibitory effect of each compound.

4.2 Target Identification via Affinity Proteomics

-

Probe Synthesis: A potent analog of this compound was synthesized with a linker attached to a biotin tag for immobilization.

-

Cell Lysate Preparation: MCF7 cells were starved to induce autophagy, and cell lysates were prepared.

-

Affinity Pulldown: The biotinylated probe was immobilized on streptavidin-coated beads and incubated with the cell lysate.

-

Mass Spectrometry: Proteins that bound to the probe were eluted, separated by SDS-PAGE, and identified using mass spectrometry. GRAMD1A was the only protein significantly and selectively enriched.[1]

-

Competitive Pulldown: To validate the specific interaction, the pulldown experiment was repeated in the presence of excess free this compound, which successfully competed with the probe for binding to GRAMD1A.[1]

4.3 Target Engagement Assays

-

Cellular Thermal Shift Assay (CETSA):

-

MCF7 cells were treated with either DMSO (vehicle) or this compound.

-

The cell lysates were collected and divided into aliquots.

-

Aliquots were heated to a range of temperatures to induce protein denaturation.

-

The amount of soluble, non-denatured GRAMD1A remaining at each temperature was quantified by Western blotting.

-

The binding of this compound resulted in a measurable increase in the thermal stability of GRAMD1A.[1]

-

-

Bioluminescence Resonance Energy Transfer (BRET) Assay:

-

The GRAMD1A StART domain was fused to NanoLuc luciferase.

-

A fluorescent tracer, BODIPY-autogramin, was used as the BRET acceptor.

-

In the presence of the NanoLuc substrate, energy is transferred from the luciferase to the tracer when they are in close proximity (i.e., when the tracer is bound to the StART domain), generating a BRET signal.

-

Unlabeled Autogramin-2 was added in increasing concentrations, which displaced the tracer, leading to a dose-dependent decrease in the BRET signal, allowing for the calculation of an IC50 value.[1][4]

-

4.4 Functional Cholesterol Transfer Assay

-

Assay Principle: A Förster Resonance Energy Transfer (FRET)-based assay was used to monitor cholesterol transfer.

-

Liposomes: Two populations of liposomes were prepared:

-

Donor Liposomes: Contained a fluorescent cholesterol analog (Bodipy-cholesterol) and a quencher (rhodamine-labeled lipid). FRET occurs, and the cholesterol fluorescence is quenched.

-

Acceptor Liposomes: Unlabeled liposomes.

-

-

Procedure: The recombinant GRAMD1A StART domain was incubated with the donor and acceptor liposomes. As GRAMD1A transfers the Bodipy-cholesterol to the acceptor liposomes, it moves away from the quencher, resulting in an increase in fluorescence.

-

Inhibition: The assay was performed in the presence of Autogramin-2, which inhibited the increase in fluorescence, confirming its blockage of cholesterol transfer activity.[1]

Visualizing the Mechanism and Discovery Workflow

The following diagrams illustrate the signaling pathway inhibited by this compound and the experimental workflow used for its discovery and characterization.

Caption: Signaling pathway of this compound action.

Caption: Experimental workflow for this compound discovery.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. researchgate.net [researchgate.net]

- 5. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Effect of Autogramin-1 on Cholesterol Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autogramin-1 has been identified as a novel small molecule inhibitor of autophagy.[1][2][3] Its mechanism of action centers on the direct targeting of the GRAM Domain Containing 1A (GRAMD1A) protein, a cholesterol transfer protein crucial for the biogenesis of autophagosomes.[1][2][3][4][5] By competitively binding to the StAR-related lipid transfer (StART) domain of GRAMD1A, this compound allosterically inhibits its cholesterol transport activity.[3][4][6] This interference with cholesterol homeostasis at sites of autophagosome initiation leads to a disruption in the formation of these organelles, thereby blocking the autophagic process at an early stage.[4] This technical guide provides an in-depth overview of the mechanism of this compound, a summary of the quantitative data supporting its effects, and detailed protocols for the key experiments used to elucidate its function.

Mechanism of Action: Inhibition of GRAMD1A-Mediated Cholesterol Transfer

This compound's effect on cellular cholesterol homeostasis is intrinsically linked to its role as an autophagy inhibitor. The primary molecular target of this compound is GRAMD1A, a protein responsible for transferring cholesterol between membranes.[1][2][3][4][5] GRAMD1A accumulates at the sites where autophagosomes begin to form and its cholesterol-shuttling function is essential for the biogenesis of these structures.[3][4]

This compound functions as a competitive inhibitor, binding to the same site on the StART domain of GRAMD1A as cholesterol.[4] This binding has been confirmed through various biophysical and cellular assays, which demonstrate a direct interaction and subsequent stabilization of the GRAMD1A protein. By occupying the cholesterol-binding pocket, this compound effectively blocks GRAMD1A from carrying out its lipid transfer function.[3][4] This leads to a localized disruption of cholesterol distribution, preventing the necessary accumulation of cholesterol at forming autophagosomes and lysosomes.[4] The ultimate consequence is the inhibition of autophagosome maturation, halting the autophagic flux.[3][4]

Signaling Pathway and Mechanism of Action of this compound

Caption: Mechanism of this compound action on GRAMD1A.

Quantitative Data Summary

The interaction between this compound and GRAMD1A, and its subsequent effects, have been quantified through several key experiments. The data highlights the potency and selectivity of this compound.

| Parameter | Method | Value | Target Protein | Reference |

| Binding Affinity (Kd) | Fluorescence Polarization | 49 ± 12 nM | GRAMD1A StART Domain | [7] |

| ~9.8 µM (200-fold higher) | GRAMD1B StART Domain | [7] | ||

| ~28.4 µM (580-fold higher) | GRAMD1C StART Domain | [7] | ||

| Thermal Stabilization (ΔTm) | Cellular Thermal Shift Assay (CETSA) | +2.1 °C | Full-length GRAMD1A | [7] |

| Melting Temperature (Tm) | Cellular Thermal Shift Assay (CETSA) | 51.7 ± 0.1 °C (DMSO control) | Full-length GRAMD1A | [7] |

| 53.7 ± 1.0 °C (this compound) | Full-length GRAMD1A | [7] | ||

| Inhibition of Autophagy | High-Content Imaging | IC50 in low µM range | EGFP-LC3 puncta formation | [4][7] |

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the effects of this compound on cholesterol homeostasis and autophagy.

Cellular Thermal Shift Assay (CETSA)

This assay confirms the direct binding of this compound to GRAMD1A in a cellular context by measuring the increased thermal stability of the protein upon ligand binding.

Protocol:

-

Cell Culture and Treatment:

-

Culture MCF7 cells to 80-90% confluency.

-

Treat cells with either this compound (10 µM) or DMSO (vehicle control) for 3 hours.

-

-

Heating Gradient:

-

Harvest and wash the cells, then resuspend in PBS supplemented with protease inhibitors.

-

Aliquot the cell suspension into PCR tubes.

-

Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

-

Lysis and Protein Separation:

-

Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

-

Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

-

-

Analysis:

-

Collect the supernatant containing the soluble, stable proteins.

-

Analyze the amount of soluble GRAMD1A at each temperature point by Western blotting using an anti-GRAMD1A antibody.

-

Quantify the band intensities and plot them against the temperature to generate melting curves and determine the Tm.

-

In Vitro FRET-Based Cholesterol Transfer Assay

This assay directly measures the ability of GRAMD1A to transfer cholesterol between liposomes and the inhibitory effect of this compound.

Protocol:

-

Liposome Preparation:

-

Donor Liposomes: Prepare liposomes composed of DOPC (1,2-dioleoyl-sn-glycero-3-phosphocholine), Dansyl-PE (1,2-dipalmitoyl-sn-glycero-3-phosphoethanolamine-N-(lissamine rhodamine B sulfonyl)), and a fluorescent cholesterol analog (e.g., 23-Bodipy-cholesterol) at a molar ratio of approximately 95:5:5.

-

Acceptor Liposomes: Prepare liposomes composed of 100% DOPC.

-

Create liposomes by drying a lipid film and rehydrating with assay buffer, followed by extrusion through a polycarbonate membrane to form vesicles of a defined size (e.g., 100 nm).

-

-

Cholesterol Transfer Reaction:

-

In a microplate well, mix recombinant GRAMD1A protein with the donor liposomes and pre-incubate with either this compound or DMSO.

-

Initiate the transfer reaction by adding the acceptor liposomes.

-

-

FRET Measurement:

-

Monitor the decrease in FRET signal over time using a plate reader. The FRET signal is generated by the proximity of Dansyl-PE and Bodipy-cholesterol in the donor liposomes.

-

As Bodipy-cholesterol is transferred to the acceptor liposomes, the distance between the FRET pair increases, leading to a decrease in the FRET signal.

-

-

Data Analysis:

-

Calculate the rate of cholesterol transfer from the change in FRET signal over time.

-

Compare the rates in the presence and absence of this compound to determine the extent of inhibition.

-

Filipin Staining for Cellular Cholesterol Visualization

This method uses the fluorescent polyene antibiotic filipin, which binds to free cholesterol, to visualize changes in cholesterol distribution within cells upon treatment with this compound.

Protocol:

-

Cell Seeding and Treatment:

-

Seed cells (e.g., MCF7) on glass coverslips and allow them to adhere.

-

Induce autophagy by amino acid starvation in the presence of chloroquine (to block lysosomal degradation and cause accumulation of autophagosomes).

-

Treat the cells with this compound (e.g., 10 µM) or DMSO for the duration of the starvation period.

-

-

Fixation and Staining:

-

Wash the cells with PBS.

-

Fix the cells with 3% paraformaldehyde for 1 hour at room temperature.

-

Quench the fixation with 1.5 mg/mL glycine in PBS for 10 minutes.

-

Stain the cells with a working solution of 0.05 mg/mL filipin in PBS/10% FBS for 2 hours at room temperature, protected from light.

-

-

Imaging:

-

Wash the cells three times with PBS.

-

Mount the coverslips and immediately visualize the cells using a fluorescence microscope with a UV filter set (excitation ~340-380 nm, emission >430 nm). Note that filipin fluorescence is prone to rapid photobleaching.

-

Experimental Workflow Overview

Caption: Key experimental workflow for this compound characterization.

Conclusion

This compound serves as a potent and selective chemical probe for studying the role of GRAMD1A and cholesterol homeostasis in autophagy. Its mechanism of action, involving the direct inhibition of GRAMD1A's cholesterol transfer function, highlights the critical role of lipid transport in the biogenesis of autophagosomes. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in cell biology and drug discovery, facilitating further investigation into the therapeutic potential of targeting cholesterol transport in diseases where autophagy is dysregulated.

References

- 1. | BioWorld [bioworld.com]

- 2. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

Autogramin-1: A Technical Guide to its Impact on Autophagosome Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders. A key step in autophagy is the formation of the autophagosome, a double-membraned vesicle that sequesters cytoplasmic material for delivery to the lysosome. This technical guide provides an in-depth overview of Autogramin-1, a small molecule inhibitor of autophagosome formation. We will delve into its mechanism of action, which involves the direct inhibition of the cholesterol transfer protein GRAMD1A, and its subsequent impact on the biogenesis of autophagosomes. This document will detail the experimental protocols used to elucidate this mechanism and present the key quantitative data in a clear, tabular format. Furthermore, signaling pathways and experimental workflows are visualized to provide a comprehensive understanding of this compound's role in autophagy research and its potential as a tool for therapeutic development.

Introduction

Autophagy is a highly regulated cellular process that maintains cellular health by clearing damaged organelles and protein aggregates. A central event in this pathway is the de novo formation of a double-membraned vesicle, the autophagosome. The biogenesis of the autophagosome is a complex process involving numerous autophagy-related (Atg) proteins and intricate membrane dynamics.

Small molecule modulators of autophagy are invaluable tools for dissecting the molecular machinery of this pathway and for exploring its therapeutic potential. Through a high-content phenotypic screen, a novel class of autophagy inhibitors, the autogramins, were identified.[1][2] This guide focuses on this compound, a potent member of this class that blocks autophagy at an early stage.[1][2]

The molecular target of this compound has been identified as the GRAM Domain Containing 1A (GRAMD1A) protein, a cholesterol transfer protein that had not previously been implicated in autophagy.[3][4] this compound selectively binds to the StART domain of GRAMD1A, competitively inhibiting its cholesterol binding and transfer activity.[1][3][4] This targeted inhibition of GRAMD1A's function has been shown to be critical for the initiation of autophagosome formation, highlighting a novel role for cholesterol transport in this fundamental cellular process.[3][4]

This guide will provide a detailed examination of the scientific evidence supporting the mechanism of action of this compound and its impact on autophagosome biogenesis.

Mechanism of Action: Inhibition of GRAMD1A Cholesterol Transfer

This compound exerts its inhibitory effect on autophagy by directly targeting and modulating the function of GRAMD1A, a recently identified cholesterol transfer protein.[3][4]

GRAMD1A: A Cholesterol Transfer Protein in Autophagy

GRAMD1A is a protein that contains a GRAM domain, which is known to bind to phosphoinositides, and a StART (StAR-related lipid-transfer) domain, which is responsible for binding and transporting cholesterol.[5] Upon starvation, a potent inducer of autophagy, GRAMD1A accumulates at the sites of autophagosome initiation.[3][4] This localization is crucial for its role in autophagosome biogenesis.

This compound Binding to the GRAMD1A StART Domain

This compound was found to selectively bind to the StART domain of GRAMD1A.[3][4] This interaction was confirmed through multiple experimental approaches, including affinity-based chemical proteomics, cellular thermal shift assays (CETSA), and NanoBRET assays.[4] The binding of this compound to the GRAMD1A StART domain is competitive with cholesterol, indicating that this compound occupies the cholesterol-binding pocket.[1][3][4]

Inhibition of Cholesterol Transfer Activity

By binding to the StART domain, this compound effectively blocks the cholesterol transfer activity of GRAMD1A.[1] This inhibition of cholesterol transport at the sites of autophagosome initiation is the key molecular event that leads to the blockade of autophagosome formation.[3][4] The requirement of GRAMD1A-mediated cholesterol transfer for autophagosome biogenesis reveals a previously unknown link between cholesterol homeostasis and the autophagy pathway.[3]

Quantitative Data Summary

The following tables summarize the key quantitative data from experiments investigating the effects of this compound.

Table 1: this compound Inhibition of Autophagy

| Assay | Cell Line | Treatment | This compound Concentration | Inhibition | Reference |

| EGFP-LC3 Puncta Formation | MCF7 | Amino Acid Starvation | 1 µM | Significant reduction in LC3 puncta | [2] |

| EGFP-LC3 Puncta Formation | MCF7 | Rapamycin (100 nM) | 10 µM | Significant reduction in LC3 puncta | [2] |

| LC3-II Lipidation | MCF7 | Amino Acid Starvation | Not specified | Inhibition of LC3-I to LC3-II conversion | [2] |

| p62 Degradation | MCF7 | Amino Acid Starvation | Not specified | Inhibition of p62 degradation | [2] |

Table 2: this compound Target Engagement and Binding Affinity

| Assay | Target | Tracer/Probe | Competitor | IC50 / Effect | Reference |

| NanoBRET Assay | NanoLuc-GRAMD1A StART domain | BODIPY-Autogramin (0.5 µM) | Autogramin-2 | 4.7 µM | [4] |

| NanoBRET Assay | GRAMD1A-NanoLuc StART domain | BODIPY-Autogramin (0.5 µM) | Autogramin-2 | 6.4 µM | [4] |

| Cellular Thermal Shift Assay (CETSA) | Endogenous GRAMD1A | - | This compound | ΔTm = +2.1 °C | [4] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway affected by this compound. Under starvation conditions, GRAMD1A is recruited to the phagophore, the precursor of the autophagosome, where it facilitates cholesterol transfer, a critical step for autophagosome biogenesis. This compound inhibits this process by binding to the StART domain of GRAMD1A, leading to the arrest of autophagosome formation.

Caption: Signaling pathway of this compound's inhibitory action on autophagosome formation.

Experimental Workflow for Target Identification

The molecular target of this compound was identified through a multi-step experimental workflow. This involved a phenotypic screen to identify autophagy inhibitors, followed by chemical proteomics to pull down binding partners, and finally, target validation using biophysical and cell-based assays.

Caption: Experimental workflow for the identification and validation of GRAMD1A as the target of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

High-Content Screening for Autophagy Inhibitors

This protocol describes the phenotypic screen used to identify this compound.

-

Cell Culture: MCF7 cells stably expressing EGFP-LC3 are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent (e.g., G418).

-

Assay Preparation: Cells are seeded into 384-well plates and allowed to adhere overnight.

-

Compound Treatment: A small molecule library is added to the wells at a final concentration of 10 µM. Control wells with DMSO (vehicle) and known autophagy modulators (e.g., rapamycin as an inducer, chloroquine as a late-stage inhibitor) are included.

-

Autophagy Induction: Autophagy is induced by replacing the culture medium with Earle's Balanced Salt Solution (EBSS) for amino acid starvation or by adding rapamycin (100 nM) for 2-4 hours.

-

Cell Staining and Imaging: Cells are fixed with 4% paraformaldehyde, and nuclei are counterstained with Hoechst 33342. Plates are imaged using an automated high-content imaging system.

-

Image Analysis: An image analysis algorithm is used to identify and segment individual cells based on the nuclear stain. Within each cell, EGFP-LC3 puncta (autophagosomes) are identified and quantified (e.g., number, size, and intensity of puncta per cell).

-

Hit Identification: Compounds that significantly reduce the number of EGFP-LC3 puncta compared to the starvation/rapamycin control are identified as potential autophagy inhibitors.

Affinity-Based Chemical Proteomics

This protocol details the pull-down experiment to identify the binding partners of this compound.

-

Probe Synthesis: A biotinylated derivative of this compound is synthesized, ensuring the modification does not abrogate its inhibitory activity.

-

Cell Lysis: MCF7 cells are treated with an autophagy inducer (e.g., EBSS) and then lysed in a non-denaturing lysis buffer containing protease inhibitors.

-

Affinity Pull-down: The cell lysate is incubated with the biotinylated this compound probe, followed by the addition of streptavidin-coated magnetic beads. The beads will capture the probe and any interacting proteins. A control pull-down with a non-biotinylated probe or beads alone is performed in parallel.

-

Washing: The beads are washed extensively with lysis buffer to remove non-specific binding proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

-

Proteomic Analysis: The eluted proteins are separated by SDS-PAGE, and the entire lane is excised and subjected to in-gel trypsin digestion. The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The mass spectrometry data is searched against a protein database to identify the pulled-down proteins. Proteins significantly enriched in the biotinylated probe sample compared to the control are considered potential binding partners.

NanoBRET™ Target Engagement Assay

This protocol describes the use of Bioluminescence Resonance Energy Transfer (BRET) to confirm the interaction between this compound and GRAMD1A in live cells.

-

Plasmid Construction: A fusion construct of GRAMD1A (or its StART domain) and NanoLuc® luciferase is generated.

-

Cell Transfection: HEK293T cells are transiently transfected with the NanoLuc-GRAMD1A fusion construct.

-

Cell Plating: Transfected cells are seeded into a white, opaque 96-well plate.

-

Tracer and Compound Addition: A cell-permeable fluorescent tracer that binds to the GRAMD1A StART domain (e.g., BODIPY-Autogramin) is added to the cells. Subsequently, a serial dilution of this compound (or a negative control) is added.

-

Substrate Addition and BRET Measurement: The NanoBRET™ Nano-Glo® Substrate is added to the wells. The plate is then read on a luminometer capable of measuring both the donor (NanoLuc®, ~460 nm) and acceptor (fluorescent tracer, e.g., ~590 nm) emission wavelengths.

-

Data Analysis: The BRET ratio is calculated as the acceptor emission divided by the donor emission. The ability of this compound to displace the fluorescent tracer results in a decrease in the BRET signal. An IC50 value for this displacement can be calculated to quantify the binding affinity.

Cellular Thermal Shift Assay (CETSA)

This protocol is used to confirm the direct binding of this compound to GRAMD1A in a cellular context.

-

Cell Treatment: Intact MCF7 cells are treated with either this compound or a vehicle control (DMSO) for a defined period.

-

Heating: The cell suspensions are divided into aliquots and heated to a range of different temperatures for a short duration (e.g., 3 minutes).

-

Cell Lysis: The cells are lysed by freeze-thawing.

-

Separation of Soluble and Aggregated Proteins: The lysates are centrifuged at high speed to pellet the aggregated, denatured proteins.

-

Western Blotting: The supernatant containing the soluble protein fraction is collected, and the levels of endogenous GRAMD1A are analyzed by Western blotting using a GRAMD1A-specific antibody.

-

Data Analysis: The band intensities of GRAMD1A at each temperature are quantified. The melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates that the compound binds to and stabilizes the protein.

Conclusion

This compound has emerged as a valuable chemical tool for the study of autophagy. Its well-defined mechanism of action, centered on the selective inhibition of the cholesterol transfer protein GRAMD1A, has not only provided a means to acutely block autophagosome formation but has also uncovered a novel and critical role for cholesterol transport in the initiation of this fundamental cellular process. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive resource for researchers seeking to utilize this compound in their own studies or to build upon these findings in the development of new therapeutic strategies targeting the autophagy pathway. The continued exploration of the interplay between lipid metabolism and autophagy, spurred by the discovery of molecules like this compound, promises to yield further insights into cellular homeostasis and disease.

References

- 1. An automated high-content screening image analysis pipeline for the identification of selective autophagic inducers in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]

- 5. doaj.org [doaj.org]

Methodological & Application

Autogramin-1 for Autophagy Inhibition: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Autogramin-1, a potent and selective small molecule inhibitor of autophagy. This compound targets the cholesterol-transfer protein GRAMD1A, interfering with the early stages of autophagosome biogenesis. These guidelines are intended to assist researchers in utilizing this compound effectively in their experimental setups.

Introduction to this compound

This compound is a novel autophagy inhibitor identified through high-content, image-based phenotypic screening.[1] It selectively targets the GRAM domain containing protein 1A (GRAMD1A), a cholesterol transfer protein that has been identified as a key modulator in the formation of autophagosomes.[1][2][3] By binding to the StART domain of GRAMD1A, this compound competitively inhibits cholesterol binding and transfer, a process essential for the biogenesis of the autophagosome.[1][2] This mechanism of action places its intervention point downstream of mTORC1, a central regulator of autophagy.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound as an autophagy inhibitor.

| Parameter | Value | Conditions | Cell Line | Reference |

| IC₅₀ | 0.17 µM | Starvation-induced autophagy | MCF7 | [4] |

| IC₅₀ | 0.44 µM | Rapamycin-induced autophagy (mTORC1 inhibition) | MCF7 | [4] |

| Working Concentration | 1 µM | Inhibition of autophagosome accumulation | MCF7-EGFP-LC3 | [5] |

| Working Concentration | 10 µM | Inhibition of autophagosome accumulation and LC3 lipidation | MCF7-EGFP-LC3 | [1][5] |

Note: The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[6][7] The appropriate concentration of this compound may vary depending on the cell type, experimental conditions, and the specific research question. It is recommended to perform a dose-response experiment to determine the optimal concentration for your system.

Signaling Pathway of this compound Action

This compound inhibits autophagy at an early stage of autophagosome formation. The diagram below illustrates the signaling pathway and the point of intervention of this compound.

Caption: Signaling pathway of this compound-mediated autophagy inhibition.

Experimental Protocols

The following are detailed protocols for inducing and assessing autophagy inhibition using this compound.

Cell Culture and Treatment

This protocol describes the general procedure for treating cultured cells with this compound to inhibit autophagy.

Materials:

-

Mammalian cell line of interest (e.g., MCF7, Hek293A)[1]

-

Complete cell culture medium (e.g., DMEM supplemented with 10% FBS, 1% penicillin-streptomycin)

-

Starvation medium (e.g., Earle's Balanced Salt Solution - EBSS)[1]

-

This compound (stock solution in DMSO)

-

Rapamycin (stock solution in DMSO, optional for mTORC1 inhibition)[1]

-

Chloroquine (CQ, optional for blocking lysosomal degradation)[8]

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or plates with coverslips for microscopy) at a density that will result in 70-80% confluency at the time of treatment.

-

Cell Culture: Incubate the cells overnight in a humidified incubator at 37°C with 5% CO₂.

-

Induction of Autophagy and Treatment:

-

Starvation-Induced Autophagy:

-

Wash the cells once with PBS.

-

Replace the complete medium with starvation medium (EBSS).

-

Add this compound to the desired final concentration (e.g., 0.1 - 10 µM). Include a DMSO vehicle control.

-

-

Rapamycin-Induced Autophagy:

-

-

Incubation: Incubate the cells for the desired period (e.g., 2-4 hours for monitoring early autophagy events).[8]

-

Optional Chloroquine Treatment: To assess autophagic flux, a parallel set of wells can be co-treated with Chloroquine (e.g., 50 µM) to block the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes.[8]

-

Cell Harvesting and Analysis: Proceed with downstream analysis such as Western blotting or immunofluorescence.

Assessment of Autophagy Inhibition

This protocol allows for the biochemical assessment of autophagy inhibition by measuring the levels of key autophagy-related proteins.

Procedure:

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay or a similar method.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against LC3 (to detect both LC3-I and the lipidated form, LC3-II) and p62/SQSTM1 overnight at 4°C. A loading control antibody (e.g., β-actin or GAPDH) should also be used.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

-

Data Analysis: Quantify the band intensities. A decrease in the LC3-II/LC3-I ratio and an accumulation of p62 are indicative of autophagy inhibition.[1]

This protocol is for the visualization and quantification of autophagosomes (LC3 puncta) in cells.

Procedure:

-

Cell Culture on Coverslips: Grow cells on sterile glass coverslips in a multi-well plate.

-

Treatment: Treat the cells as described in Protocol 4.1.

-

Fixation and Permeabilization:

-

After treatment, wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 30 minutes.

-

Incubate the cells with a primary antibody against LC3 for 1 hour at room temperature or overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

-

Mounting and Imaging: Mount the coverslips onto microscope slides using a mounting medium containing DAPI for nuclear counterstaining. Image the cells using a fluorescence microscope.

-

Data Analysis: Quantify the number of LC3 puncta per cell. A reduction in the number of puncta in this compound treated cells compared to the control (under autophagy-inducing conditions) indicates inhibition of autophagosome formation.[1]

Experimental Workflow Diagram

The following diagram outlines the general workflow for an experiment investigating the effect of this compound on autophagy.

Caption: General experimental workflow for studying this compound.

Storage and Handling

This compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. For experimental use, prepare a stock solution in a suitable solvent like DMSO. The stock solution should be stored at -20°C or -80°C.[4] Avoid repeated freeze-thaw cycles. When stored at -80°C, the stock solution is stable for up to 6 months, and at -20°C, for up to 1 month.[4]

Disclaimer: This document is intended for research use only. This compound is not for use in humans. Please refer to the manufacturer's safety data sheet (SDS) for handling and safety information.

References

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. | BioWorld [bioworld.com]

- 3. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. IC50 Calculator | AAT Bioquest [aatbio.com]

- 7. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Autogramin-1 in High-Content Screening

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Autogramin-1, a novel and selective autophagy inhibitor, and its application in high-content screening (HCS) for the discovery and characterization of autophagy modulators. Detailed protocols for experimental setup and data analysis are provided to facilitate the use of this compound as a tool compound in autophagy research.

Autophagy is a fundamental cellular process responsible for the degradation of damaged organelles and long-lived proteins, playing a critical role in cellular homeostasis. Dysregulation of autophagy is implicated in a variety of diseases, including cancer and neurodegenerative disorders, making it an attractive target for therapeutic intervention.[1][2] High-content screening has emerged as a powerful technology for identifying and characterizing modulators of autophagy in a high-throughput manner.[3][4][5]

This compound was identified through a target-agnostic, high-content, image-based phenotypic screen as a potent inhibitor of autophagy.[6][7][8] It selectively targets the GRAM domain-containing protein 1A (GRAMD1A), a recently discovered cholesterol transfer protein.[6][9] By binding to the StART domain of GRAMD1A, this compound directly competes with cholesterol binding, thereby inhibiting the cholesterol transfer activity of GRAMD1A, which is essential for the biogenesis of autophagosomes.[6][9][10][11] This novel mechanism of action makes this compound a valuable tool for studying the role of cholesterol in autophagy and for the development of new therapeutic strategies.

Quantitative Data Summary

The following table summarizes the key quantitative data for the use of this compound in high-content screening assays based on published findings.

| Parameter | Value | Cell Line / Conditions | Source |

| This compound Concentration (Amino Acid Starvation) | 1 µM | MCF7 cells stably expressing EGFP-LC3 | [6][7][12] |

| This compound Concentration (Rapamycin Induction) | 10 µM | MCF7 cells stably expressing EGFP-LC3 | [6][7][12] |

| Rapamycin Concentration (Autophagy Induction) | 100 nM | MCF7 EGFP-LC3 cells | [7][12] |

| Binding Affinity (Kd) of Bodipy-labeled autogramin to GRAMD1A StART domain | 49 ± 12 nM | Fluorescence polarization experiments | [6] |

| Cellular Thermal Shift Assay (ΔTm of GRAMD1A with this compound) | +2.1 °C | MCF7 cell lysates | [6] |

Signaling Pathway of this compound

This compound inhibits autophagy by targeting the cholesterol transfer protein GRAMD1A. Under normal conditions, GRAMD1A is involved in cholesterol transport, a process required for the formation of the autophagosome. This compound binds to the StART domain of GRAMD1A, preventing cholesterol binding and thereby inhibiting autophagosome biogenesis. This action occurs downstream of mTORC1, a key regulator of autophagy.[6][13]

Caption: Signaling pathway of this compound in autophagy inhibition.

High-Content Screening Experimental Workflow

The following diagram outlines a typical workflow for a high-content screening assay to identify autophagy inhibitors using a cell line stably expressing a fluorescently tagged autophagy marker like EGFP-LC3.

Caption: High-content screening workflow for autophagy inhibitors.

Detailed Experimental Protocols

Protocol 1: High-Content Screening for Autophagy Inhibitors using EGFP-LC3 Reporter Cells

This protocol describes a phenotypic screen to identify small molecule inhibitors of autophagy by quantifying the formation of EGFP-LC3 puncta in response to autophagy induction.

Materials:

-

MCF7 cells stably expressing EGFP-LC3 (or other suitable cell line)

-

Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Earle's Balanced Salt Solution (EBSS) for amino acid starvation

-

Rapamycin (stock solution in DMSO)

-

This compound (stock solution in DMSO)

-

Test compound library (dissolved in DMSO)

-

384-well, black, clear-bottom imaging plates

-

Phosphate-Buffered Saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Hoechst 33342 nuclear stain

-

Automated liquid handler (recommended)

-

High-content imaging system

Procedure:

-

Cell Seeding:

-

Trypsinize and resuspend EGFP-LC3 expressing cells in complete growth medium.

-

Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of imaging (e.g., 2,000-5,000 cells per well).

-

Incubate the plates at 37°C and 5% CO₂ for 24 hours.

-

-

Compound Treatment:

-

Prepare a compound plate by diluting test compounds, this compound (positive control for inhibition), and DMSO (negative control) to the desired final concentrations in the appropriate assay medium (complete medium for rapamycin induction or EBSS for starvation).

-

Using an automated liquid handler or a multichannel pipette, carefully remove the media from the cell plate and add the compound-containing media to the respective wells.

-

-

Autophagy Induction:

-

For amino acid starvation: The addition of compounds in EBSS in the previous step will induce autophagy.

-

For rapamycin induction: Add rapamycin to the wells to a final concentration of 100 nM.

-

-

Incubation:

-

Incubate the plates at 37°C and 5% CO₂ for a predetermined time to allow for autophagosome formation (e.g., 4-6 hours). This time may need to be optimized for the specific cell line and induction method.

-

-

Cell Staining:

-

Carefully aspirate the medium from the wells.

-

Wash the cells once with PBS.

-

Fix the cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.

-

Wash the cells twice with PBS.

-

Add Hoechst 33342 solution (e.g., 1 µg/mL in PBS) to each well and incubate for 10-15 minutes at room temperature, protected from light.

-

Wash the cells twice with PBS and leave the final wash in the wells for imaging.

-

-

Image Acquisition:

-

Acquire images using a high-content imaging system.

-

Use at least two channels: one for the Hoechst stain (to identify nuclei) and one for EGFP-LC3.

-

Acquire multiple fields of view per well to ensure a sufficient number of cells are analyzed.

-

-

Image and Data Analysis:

-

Use image analysis software to segment the images and identify individual cells based on the nuclear stain.

-

Within each cell, identify and quantify the number, size, and intensity of EGFP-LC3 puncta.

-

Calculate the average number of puncta per cell for each well.

-

Normalize the data to the controls. For inhibition screens, the activity can be expressed as a percentage of inhibition relative to the DMSO control.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm this compound Target Engagement

This protocol can be used to verify the binding of this compound to its target protein, GRAMD1A, in a cellular context.

Materials:

-

MCF7 cells (or other cells expressing GRAMD1A)

-

This compound

-

DMSO

-

PBS supplemented with protease inhibitors

-

Liquid nitrogen

-

PCR tubes or strips

-

Thermal cycler

-

Centrifuge capable of handling PCR tubes at high speed

-

SDS-PAGE and Western blotting reagents

-

Anti-GRAMD1A antibody

Procedure:

-

Cell Treatment:

-

Culture MCF7 cells to a high density.

-

Treat the cells with this compound (e.g., 10 µM) or DMSO for a defined period (e.g., 1-2 hours) at 37°C.

-

-

Cell Lysis:

-

Harvest the cells and wash them with PBS.

-

Resuspend the cell pellet in PBS with protease inhibitors.

-

Lyse the cells by freeze-thawing (e.g., three cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifuge the lysate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris. Collect the supernatant (soluble protein fraction).

-

-

Heat Treatment:

-

Aliquot the cell lysate into PCR tubes.

-

Heat the aliquots to a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes using a thermal cycler. Include an unheated control.

-

Cool the tubes on ice for 3 minutes.

-

-

Separation of Soluble and Aggregated Protein:

-

Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Carefully collect the supernatant containing the soluble protein fraction.

-

-

Western Blot Analysis:

-

Analyze the soluble fractions by SDS-PAGE and Western blotting using an anti-GRAMD1A antibody.

-

Quantify the band intensities for each temperature point.

-

-

Data Analysis:

-

Plot the percentage of soluble GRAMD1A as a function of temperature for both the DMSO-treated and this compound-treated samples.

-

A shift in the melting curve to a higher temperature for the this compound-treated sample indicates stabilization of GRAMD1A upon compound binding.[6]

-

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. GFP-LC3 High-Content Assay for Screening Autophagy Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. High throughput screening for autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. High-Content Analysis Applied To Autophagy | Thermo Fisher Scientific - US [thermofisher.com]

- 5. High-content screening - Wikipedia [en.wikipedia.org]

- 6. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 7. researchgate.net [researchgate.net]

- 8. The cholesterol transfer protein GRAMD1A regulates autophagosome biogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. | BioWorld [bioworld.com]

- 10. Toward the role of cholesterol and cholesterol transfer protein in autophagosome biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Autophagy Signaling | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: Utilizing Autogramin-1 for Cholesterol Trafficking Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Autogramin-1 is a potent and selective small molecule inhibitor of the GRAM Domain Containing 1A (GRAMD1A) protein, a key player in intracellular cholesterol transport.[1][2] By competitively binding to the StAR-related lipid-transfer (StART) domain of GRAMD1A, this compound effectively blocks the transfer of cholesterol, making it an invaluable tool for elucidating the intricate mechanisms of cholesterol trafficking and its role in various cellular processes, most notably autophagy.[1][2][3] These application notes provide a comprehensive guide for utilizing this compound to investigate the functional roles of GRAMD1A-mediated cholesterol transport.

Mechanism of Action

This compound specifically targets the StART domain of GRAMD1A, a domain responsible for binding and transporting cholesterol.[1][4] The inhibition is competitive, meaning this compound and cholesterol vie for the same binding site within the StART domain.[1][2] This targeted inhibition leads to a disruption of GRAMD1A's function as a cholesterol transporter, resulting in the inhibition of autophagosome biogenesis.[1][3][4] This highlights the critical role of GRAMD1A-mediated cholesterol flux in the initiation of autophagy.

Data Presentation

The following tables summarize key quantitative data from studies utilizing this compound to modulate GRAMD1A activity and study its effects on cellular processes.

Table 1: In Vitro Activity of this compound

| Assay Type | Target | Tracer/Substrate | This compound Concentration | Observed Effect | Reference |

| Fluorescence Polarization | GRAMD1A StART Domain | BODIPY-autogramin | N/A (Kd determination) | Kd = 49 ± 12 nM | [1] |

| Fluorescence Polarization | GRAMD1A StART Domain | 22-NBD-cholesterol | Increasing concentrations | Dose-dependent inhibition of cholesterol binding | [1] |

| Cellular Thermal Shift Assay (CETSA) | Endogenous GRAMD1A in MCF7 cells | N/A | 10 µM | Increased melting temperature (Tm) by 2.1 °C | [1][4] |

Table 2: Cellular Activity of this compound in MCF7 Cells

| Assay Type | Autophagy Inducer | This compound Concentration | Key Finding | Reference |

| High-Content Imaging (EGFP-LC3 puncta) | Amino Acid Starvation | 1 µM | Significant reduction in the number of autophagosomes | [1][4] |

| High-Content Imaging (EGFP-LC3 puncta) | Rapamycin (100 nM) | 10 µM | Significant reduction in the number of autophagosomes | [1][4] |

| Western Blot (LC3 Lipidation) | Amino Acid Starvation or Rapamycin | 10 µM | Inhibition of LC3-I to LC3-II conversion | [1] |

| Western Blot (p62 Degradation) | Amino Acid Starvation or Rapamycin | 10 µM | Inhibition of p62 degradation | [1] |

| Filipin Staining (Cholesterol Distribution) | Starvation with Chloroquine | 10 µM | Blocked the accumulation of intracellular cholesterol | [1] |

Experimental Protocols

Herein are detailed methodologies for key experiments to study the effects of this compound on cholesterol trafficking and autophagy.

Protocol 1: High-Content Imaging of Autophagy

This protocol describes the quantification of autophagosomes in MCF7 cells stably expressing EGFP-LC3 upon treatment with this compound.

Materials:

-

MCF7 cells stably expressing EGFP-LC3

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Earle's Balanced Salt Solution (EBSS) for starvation

-

Rapamycin

-

This compound

-

Chloroquine (optional, as a control for autophagic flux blockage)

-

96-well imaging plates

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed MCF7-EGFP-LC3 cells into a 96-well imaging plate at a density that will result in 50-70% confluency at the time of imaging.

-

Autophagy Induction and Treatment:

-

For starvation-induced autophagy, replace the growth medium with EBSS.

-

For rapamycin-induced autophagy, treat cells with 100 nM rapamycin in complete medium.

-

Concurrently, treat the cells with the desired concentrations of this compound (e.g., 1-10 µM) or vehicle control (DMSO).

-

Include a positive control for autophagy inhibition (e.g., 50 µM Chloroquine).

-

-

Incubation: Incubate the plate for 3-6 hours at 37°C and 5% CO2.

-

Imaging:

-

Acquire images using a high-content imaging system.

-

Use appropriate filter sets for EGFP (e.g., 488 nm excitation, 500-550 nm emission) and a nuclear stain (e.g., Hoechst 33342) for cell segmentation.

-

-

Image Analysis:

-

Use image analysis software to identify and segment individual cells based on the nuclear stain.

-

Within each cell, identify and quantify the number and/or area of EGFP-LC3 puncta (autophagosomes).

-

Calculate the average number of puncta per cell for each treatment condition.

-

Protocol 2: Cellular Thermal Shift Assay (CETSA)

This protocol is for confirming the direct binding of this compound to GRAMD1A in a cellular context.

Materials:

-

MCF7 cells

-

This compound

-

DMSO (vehicle control)

-

PBS

-

Protease inhibitor cocktail

-

PCR tubes

-

Thermocycler

-

Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

-

SDS-PAGE and Western blotting reagents

-

Anti-GRAMD1A antibody

Procedure:

-

Cell Treatment: Treat MCF7 cells with this compound (e.g., 10 µM) or DMSO for 1 hour at 37°C.

-

Cell Harvesting: Harvest the cells by scraping in PBS and centrifuge to obtain a cell pellet.

-

Resuspension and Aliquoting: Resuspend the cell pellet in PBS containing protease inhibitors. Aliquot the cell suspension into PCR tubes.

-

Heating: Place the PCR tubes in a thermocycler and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.

-

Cell Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen and 25°C water bath).

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the precipitated proteins (pellet).

-

Western Blotting:

-

Collect the supernatants and determine the protein concentration.

-

Perform SDS-PAGE and Western blotting using an anti-GRAMD1A antibody to detect the amount of soluble GRAMD1A at each temperature.

-

-

Data Analysis: Quantify the band intensities and plot the percentage of soluble GRAMD1A as a function of temperature for both this compound and DMSO treated samples. A shift in the melting curve indicates target engagement.

Protocol 3: In Vitro Fluorescence Polarization Assay

This protocol details the measurement of this compound binding to the purified StART domain of GRAMD1A.

Materials:

-

Purified recombinant GRAMD1A StART domain

-

Fluorescently labeled probe (e.g., BODIPY-autogramin or 22-NBD-cholesterol)

-

This compound (unlabeled competitor)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

384-well, low-volume, black plates

-

Plate reader capable of measuring fluorescence polarization

Procedure:

-

Assay Setup:

-

Prepare a solution of the purified GRAMD1A StART domain in the assay buffer.

-